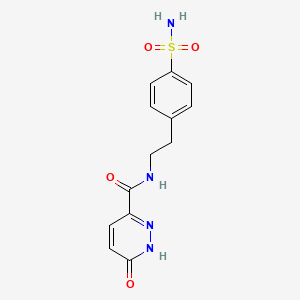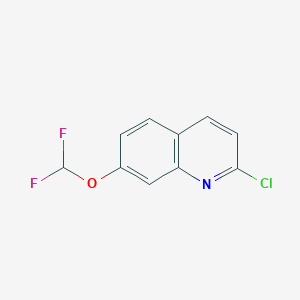
2-Chloro-7-(difluoromethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-7-(difluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H6ClF2NO . It has a molecular weight of 229.61 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-7-(difluoromethoxy)quinoline” consists of a quinoline core with a chlorine atom at the 2-position and a difluoromethoxy group at the 7-position . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, but these details are not available in the retrieved sources.
Physical And Chemical Properties Analysis
“2-Chloro-7-(difluoromethoxy)quinoline” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
1. Antiproliferative and Cytotoxic Activities Research has shown that derivatives of quinolines, such as 5,8-quinolinedione derivatives, exhibit significant cytotoxic activity against various human cancer cell lines. These compounds have been found to be more effective than certain reference agents like cisplatin (Kadela et al., 2016).
2. Applications in Analytical Chemistry Quinoline derivatives have been utilized as fluorogenic labeling reagents in the HPLC separation of chlorophenols. This method has applications in the analysis of pharmaceutical formulations, providing a sensitive detection method for specific compounds (Gatti et al., 1997).
3. Antimicrobial Activity Some quinoxaline derivatives, synthesized around the 2-chloro-3-methylquinoxaline nucleus, have shown promising antimicrobial activity. These compounds have been effective against various bacterial strains, indicating their potential use in treating infections (Singh et al., 2010).
4. Photovoltaic Properties Quinoline derivatives have been studied for their application in the fabrication of organic–inorganic photodiodes. These studies involve examining the photovoltaic properties of quinoline-based films, indicating their potential use in solar cell technology (Zeyada et al., 2016).
5. Antimalarial and Antimicrobial Agents Derivatives of 2-chloroquinoline have been synthesized and tested for their antimalarial, diuretic, and antimicrobial properties. Certain derivatives have shown effective antimalarial activity against specific mosquito species and possess antimicrobial activity against common bacterial strains (Sekar & Prasad, 1998).
6. Anion Binding Properties Quinoline derivatives have been designed as potent receptors for binding anions such as halides or benzoates. These compounds demonstrate the ability to selectively bind fluoride, which can be tuned by altering the substituents at the receptor side chains (Albrecht et al., 2007).
7. Electrochromic Properties The conducting copolymers of quinoxalines with bithiophene have been synthesized, and their electrochromic properties have been investigated. These studies are significant for the development of new materials for electronic applications (Beyazyildirim et al., 2006).
Safety and Hazards
The safety data sheet (SDS) for “2-Chloro-7-(difluoromethoxy)quinoline” indicates that it is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that may cause skin irritation or serious eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not get in eyes, on skin, or on clothing .
Wirkmechanismus
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions for 2-Chloro-7-(difluoromethoxy)quinoline remains to be elucidated.
Biochemical Pathways
Quinoline derivatives are known to impact various biochemical pathways, but the downstream effects of 2-Chloro-7-(difluoromethoxy)quinoline specifically are yet to be determined .
Eigenschaften
IUPAC Name |
2-chloro-7-(difluoromethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-9-4-2-6-1-3-7(15-10(12)13)5-8(6)14-9/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJJNHOORIZBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-(difluoromethoxy)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)

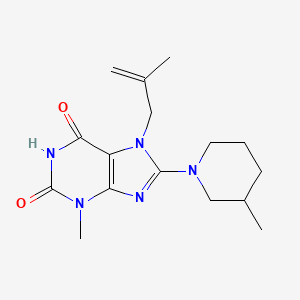
![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)
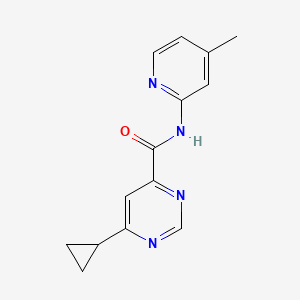
![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)
![N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)
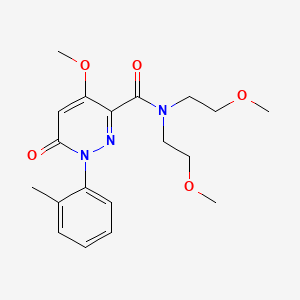
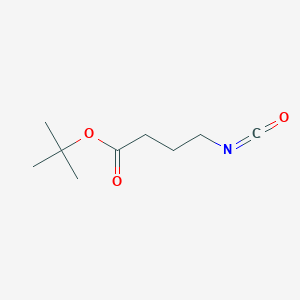
![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)

